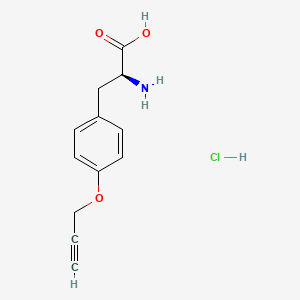![molecular formula C42H36O12 B6360106 Calix[6]hydroquinone CAS No. 128223-45-0](/img/structure/B6360106.png)
Calix[6]hydroquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calix6hydroquinone is a cyclic macromolecular compound composed of six hydroquinone units connected by methylene bridges. This unique structure provides multiple electrochemical active sites, making it a promising material for various applications, particularly in the field of energy storage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Calix6hydroquinone typically involves the cyclization of hydroquinone units through methylene bridging. One common method is the condensation reaction of hydroquinone with formaldehyde in the presence of an acidic catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of Calix6hydroquinone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity .
化学反应分析
Types of Reactions
Calix6hydroquinone undergoes various chemical reactions, including:
Oxidation: The hydroquinone units can be oxidized to quinone forms.
Reduction: The quinone forms can be reduced back to hydroquinone.
Substitution: The methylene bridges can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the methylene bridges under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of Calix6hydroquinone, which can have different electrochemical properties and applications .
科学研究应用
Calix6hydroquinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Calixhydroquinone derivatives are being explored for their potential as drug delivery systems and therapeutic agents.
Industry: It is used in the development of high-performance materials, such as organic cathodes for lithium-ion batteries, due to its high theoretical capacity and stability
作用机制
The mechanism of action of Calix6hydroquinone involves its ability to undergo reversible redox reactions. The hydroquinone units can be oxidized to quinone forms, which can then be reduced back to hydroquinone. This redox cycling is crucial for its application in energy storage devices, where it acts as an electron reservoir. The molecular targets and pathways involved include the interaction with lithium ions in lithium-ion batteries, where it facilitates the charge-discharge process .
相似化合物的比较
Similar Compounds
- Calix4hydroquinone : Composed of four hydroquinone units, it has a lower molecular weight and fewer electrochemical active sites compared to Calix6hydroquinone.
- Calix 8hydroquinone : Composed of eight hydroquinone units, it has a higher molecular weight and more electrochemical active sites, but may suffer from solubility issues .
Uniqueness
Calix6hydroquinone stands out due to its balanced structure, providing an optimal number of electrochemical active sites while maintaining good solubility and stability. This makes it particularly suitable for applications in energy storage and other fields where both high capacity and stability are required .
属性
IUPAC Name |
heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35,37,38,39,40,41,42-dodecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36O12/c43-31-7-19-1-20-8-32(44)10-22(38(20)50)3-24-12-34(46)14-26(40(24)52)5-28-16-36(48)18-30(42(28)54)6-29-17-35(47)15-27(41(29)53)4-25-13-33(45)11-23(39(25)51)2-21(9-31)37(19)49/h7-18,43-54H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWJPFCWDTUGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)O)CC6=C(C(=CC(=C6)O)CC7=C(C1=CC(=C7)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)









